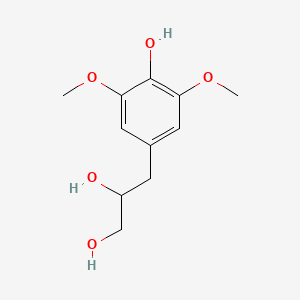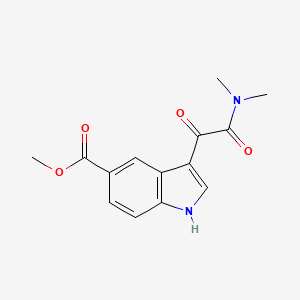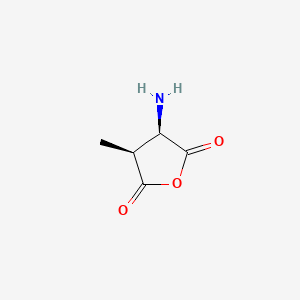
苯乙基二异丙基氯硅烷
描述
Phenethyldiisopropylchlorosilane is a chemical compound with the molecular formula C14H23ClSi . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of Phenethyldiisopropylchlorosilane consists of a phenethyl group (a benzene ring attached to an ethyl group) and a diisopropylchlorosilane group (a silicon atom bonded to two isopropyl groups and a chlorine atom) . The exact mass of the molecule is 254.1257550 g/mol .
科学研究应用
Chemical Synthesis
Phenethyldiisopropylchlorosilane: is primarily used as a chemical intermediate in organic synthesis. Its reactivity with various organic compounds allows for the creation of complex molecules that can be used in pharmaceuticals, agrochemicals, and materials science. The compound’s ability to act as a silylating agent makes it valuable for introducing silicon-containing groups into organic molecules, which can alter their physical and chemical properties for desired outcomes .
Surface Modification
In materials science, Phenethyldiisopropylchlorosilane is employed to modify the surface properties of materials such as polymers, glass, and metals. By forming a self-assembled monolayer on surfaces, it can impart hydrophobicity, which is beneficial for creating water-repellent coatings and enhancing the durability of materials against environmental factors .
Polymer Production
This compound plays a role in the production of silicon-based polymers, such as silicones and silanes. These polymers have a wide range of industrial applications due to their thermal stability, flexibility, and resistance to chemicals. They are used in sealants, adhesives, lubricants, and insulation materials .
Pharmaceutical Research
In the pharmaceutical industry, Phenethyldiisopropylchlorosilane is utilized in the synthesis of drug candidates. It can be used to introduce silicon into drug molecules, potentially improving their pharmacokinetic properties, such as solubility and bioavailability .
Nanotechnology
The compound is instrumental in the field of nanotechnology, where it is used to create silicon-based nanostructures that have applications in electronics, sensors, and drug delivery systems. Its ability to form stable covalent bonds with other elements at the nanoscale makes it a valuable tool for constructing nanodevices .
Environmental Science
Phenethyldiisopropylchlorosilane: may be used in environmental science for the development of sensors and materials that can detect or remove pollutants. Its chemical properties allow for the creation of selective coatings that can capture specific contaminants from air or water .
安全和危害
Phenethyldiisopropylchlorosilane is a hazardous substance. It can cause severe skin burns and eye damage . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . In case of inhalation, move the person to fresh air and seek medical attention immediately .
未来方向
While specific future directions for Phenethyldiisopropylchlorosilane are not mentioned in the literature, the field of organosilicon chemistry continues to be an active area of research . Future work may involve the development of new synthetic methods, exploration of novel reactions, and applications in various fields such as materials science, medicinal chemistry, and environmental science .
属性
IUPAC Name |
chloro-(2-phenylethyl)-di(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23ClSi/c1-12(2)16(15,13(3)4)11-10-14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESNFKTUHYSYPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](CCC1=CC=CC=C1)(C(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30889007 | |
| Record name | Benzene, [2-[chlorobis(1-methylethyl)silyl]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30889007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenethyldiisopropylchlorosilane | |
CAS RN |
151613-24-0 | |
| Record name | [2-[Chlorobis(1-methylethyl)silyl]ethyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151613-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, (2-(chlorobis(1-methylethyl)silyl)ethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151613240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, [2-[chlorobis(1-methylethyl)silyl]ethyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, [2-[chlorobis(1-methylethyl)silyl]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30889007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenethyldiisopropylchlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



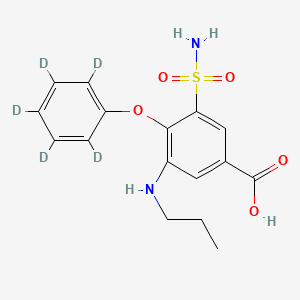
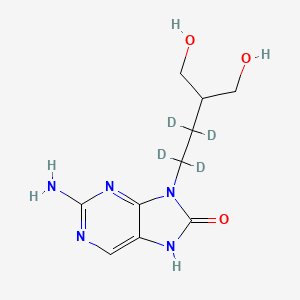
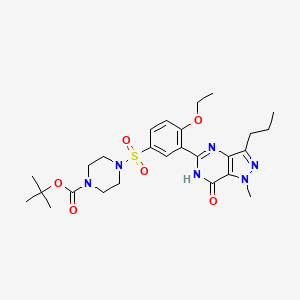

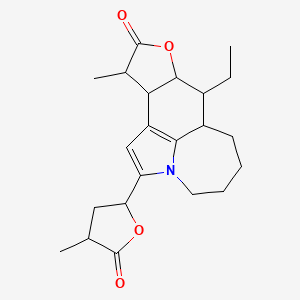
![rac Clopidogrel [(tert-Butylcarbonyl)oxy]methyl Ester](/img/structure/B585388.png)
![Nickel(2+);5,12,18,25,31,38,44,51-octabutoxy-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene](/img/structure/B585389.png)
